2-Iodo-6-methylpyridin-3-ol
Overview
Description
Scientific Research Applications
Synthesis of Complex Compounds
This compound has been used in the synthesis of complex compounds such as [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2 ], which indicates its utility in creating intricate chemical structures for various research purposes .
Ligand for Platinum Complexes
It serves as a ligand for platinum complexes that exhibit protein kinase inhibitory action at nanomolar levels, suggesting its potential in the development of new pharmaceuticals .
Formation of Chiral Pyridinium Ionic Liquids
When reacted with L-menthol chloromethyl ether, it forms chiral pyridinium ionic liquids, which could have applications in asymmetric synthesis and catalysis .
Organic Synthesis and Chemical Reagents
As an organic intermediate, it is used in industrialized mass production and scientific research, indicating its versatility in organic synthesis and as a chemical reagent .
Molecular Simulation Visualizations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use this compound to produce impressive simulation visualizations, which are crucial for molecular modeling and computational chemistry studies .
Proteomics Research
This compound is available for proteomics research, where it may be used to study protein expression and function within various biological systems .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-iodo-6-methylpyridine is the respiratory system . The compound interacts with the respiratory system, potentially affecting its function .
Mode of Action
It has been suggested that it may act as aligand for certain complexes .
Biochemical Pathways
It’s known to form a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether , which could potentially influence various biochemical processes.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory action on CYP1A2, an enzyme involved in drug metabolism .
properties
IUPAC Name |
2-iodo-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZOWBGCOJWHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177561 | |
Record name | 2-Iodo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23003-30-7 | |
Record name | 2-Iodo-6-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23003-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-6-methylpyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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